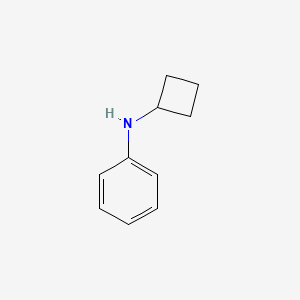

N-cyclobutylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOCUGMMQLDPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155342-90-8 | |

| Record name | N-cyclobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclobutylaniline and Its Functionalized Analogues

Established Routes to N-Cyclobutylaniline Nucleus

The formation of the core this compound structure can be achieved through several reliable synthetic strategies, with palladium-catalyzed cross-coupling being a predominant method.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, proving highly effective for the synthesis of this compound. derpharmachemica.comijacskros.comresearchgate.net This palladium-catalyzed cross-coupling reaction involves the union of an aryl halide or pseudohalide (like a triflate) with an amine. organic-chemistry.org For the synthesis of this compound, this translates to the coupling of cyclobutylamine (B51885) with a suitable aryl halide. nih.gov

The catalytic system typically comprises a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the N-arylated product. organic-chemistry.orguwindsor.ca Common bases used include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃), which are essential for deprotonating the amine. uwindsor.ca The reaction is generally performed in an inert organic solvent such as toluene (B28343) or dioxane. uwindsor.ca This methodology is valued for its versatility and reliability in producing amine derivatives. uwindsor.ca Cyclobutylanilines intended for further reactions, such as visible-light-enabled [4+2] annulations, are readily prepared using this protocol. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide/Pseudohalide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Aryl Bromide | Cyclobutylamine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | This compound |

| Aryl Chloride | Cyclobutylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | This compound |

| Aryl Triflate | Cyclobutylamine | [(CyPF-tBu)PdCl]₂ | CyPF-tBu | Cs₂CO₃ | Toluene | This compound |

This table presents generalized conditions. Specific substrate-catalyst pairings and conditions may vary.

Smiles Rearrangement-Based Approaches for N-Aryl Amine Synthesis

The Smiles rearrangement offers an alternative pathway for creating the C-N bond central to the this compound structure. derpharmachemica.com This intramolecular nucleophilic aromatic substitution reaction converts phenols into their corresponding anilines. derpharmachemica.comresearchgate.net The general mechanism involves the conversion of a C-O bond into a C-N bond, a process typically catalyzed by a base. derpharmachemica.comresearchgate.net

In the context of synthesizing this compound, the process would begin with a suitably activated phenol (B47542) derivative and a reagent containing the cyclobutylamino moiety. For instance, a phenol can be reacted with a chloroacetamide derivative of cyclobutylamine. The initial O-alkylation is followed by a base-catalyzed intramolecular rearrangement where the nitrogen atom displaces the aryloxy group, yielding the N-aryl amine product. derpharmachemica.comcapes.gov.br The reaction's success often depends on the presence of electron-withdrawing groups on the phenol ring, which activate the aromatic system towards nucleophilic attack. capes.gov.br This method is a key step in various multicomponent reactions for forming N-aryl amines. capes.gov.br

Multi-Step Synthetic Sequences (e.g., from Polycyclic Precursors)

Complex organic molecules are often assembled through multi-step synthetic sequences, a fundamental strategy in organic synthesis. msu.edu This approach involves a series of reactions to construct a target molecule's carbon skeleton and introduce the desired functional groups. msu.edu While direct methods like the Buchwald-Hartwig amination are efficient, multi-step routes provide flexibility, especially when starting from readily available but structurally different precursors. youtube.comrsc.org

A hypothetical multi-step synthesis of this compound could start from benzene. The sequence might involve:

Nitration: Benzene is first nitrated using nitric acid and sulfuric acid to produce nitrobenzene. youtube.com

Reduction: The nitro group is then reduced to an amino group (aniline) using reagents like hydrogen gas with a palladium catalyst or metal catalysts in acidic medium. youtube.com

N-Alkylation: Finally, the resulting aniline (B41778) undergoes N-alkylation with a cyclobutyl halide (e.g., cyclobutyl bromide) to form the this compound product. wikipedia.org

This approach, while longer, relies on fundamental and well-understood organic transformations. msu.edu The design of such sequences is often guided by retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com

Regioselective Functionalization of this compound Derivatives

Once the this compound nucleus is formed, it can be further modified to introduce various functional groups onto the aromatic ring or at the nitrogen atom.

Introduction of Halogen, Cyano, and Trifluoromethyl Moieties on the Aromatic Ring

The introduction of electron-withdrawing groups is a common strategy to modulate the electronic properties of the aniline ring.

Halogenation: The amino group of the this compound is a powerful ortho-, para-directing group, making the aromatic ring highly activated towards electrophilic substitution. Regioselective halogenation can be achieved using various reagents. organic-chemistry.org For bromination, N-bromosuccinimide (NBS) is a common and effective reagent, while N-chlorosuccinimide (NCS) is used for chlorination. organic-chemistry.org The reactions are often carried out in solvents like hexafluoroisopropanol or with catalysts to enhance regioselectivity and yield. organic-chemistry.org Visible-light-induced methods have also been developed for the halogenation of aromatic C-H bonds. mdpi.com

Cyanation: Introducing a cyano group onto the aromatic ring of an aniline derivative can be accomplished through several methods. A classic approach is the Sandmeyer reaction, where the primary or secondary amine is first converted into a diazonium salt using nitrous acid. This salt is then treated with a copper(I) cyanide salt to install the cyano group. nih.gov More modern approaches include nickel-catalyzed cyanation of C-N bonds, although this is more applicable to benzylic amines. nih.gov Direct cyanation of pyridine (B92270) N-oxides is also a well-established method for forming cyanopyridines. chem-soc.si

Trifluoromethylation: The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry. diva-portal.org Its introduction onto an aromatic ring can be achieved via radical C-H trifluoromethylation. nih.gov These reactions often employ specialized trifluoromethylating agents and may be initiated by photoredox catalysis or other radical-generating methods. nih.govrsc.org Electrochemical methods have also emerged for generating trifluoromethyl radicals for subsequent cyclization reactions. rsc.orgorganic-chemistry.org The regioselectivity of these radical functionalizations can be sensitive to steric and electronic factors of the substrate. nih.gov

Table 2: Methods for Aromatic Ring Functionalization

| Functional Group | Reagent/Method | Key Features |

| Bromine | N-Bromosuccinimide (NBS) | Electrophilic aromatic substitution, ortho/para selective. organic-chemistry.org |

| Chlorine | N-Chlorosuccinimide (NCS) | Electrophilic aromatic substitution, ortho/para selective. organic-chemistry.org |

| Cyano | Sandmeyer Reaction (NaNO₂/HCl, then CuCN) | Indirect method via diazonium salt intermediate. nih.gov |

| Trifluoromethyl | Togni/Umemoto reagents, Photoredox Catalysis | Radical-based C-H functionalization. nih.gov |

N-Alkylation and Further N-Substitution Strategies

Modification at the nitrogen atom converts the secondary this compound into a tertiary amine or other derivatives.

N-Alkylation: Further alkylation of the secondary amine of this compound yields a tertiary amine. This can be achieved through several methods. The classic Menshutkin reaction involves reacting the amine with an alkyl halide. wikipedia.org More sustainable "green chemistry" approaches utilize alcohols as alkylating agents, often with cobalt or other transition metal catalysts, in a process known as hydrogen auto-transfer, where water is the only byproduct. rsc.orgrsc.org Copper-catalyzed cross-coupling reactions with alkylborane reagents also provide an efficient route for N-alkylation, avoiding strong bases and overalkylation. organic-chemistry.org A metallaphotoredox platform using visible light has also been developed for the N-alkylation of various N-nucleophiles with alkyl bromides. nih.gov

Further N-Substitution: Beyond alkylation, the nitrogen atom can be acylated or sulfonylated. Acylation is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding amide. Sulfonylation, to produce a sulfonamide, is similarly achieved with a sulfonyl chloride and a base. These transformations are standard procedures for modifying the properties of aniline derivatives.

Mechanistic Investigations of N Cyclobutylaniline Reactivity

Single Electron Transfer (SET) Processes and Radical Cation Formation

Single electron transfer (SET) from the aniline (B41778) nitrogen atom is a pivotal step in initiating the reactivity of N-cyclobutylaniline. This process, often facilitated by a photocatalyst under visible light irradiation, leads to the formation of a highly reactive amine radical cation.

The generation of this compound radical cations is typically achieved through visible-light photoredox catalysis. rsc.orgnih.gov In this process, a photosensitizer, such as an iridium or ruthenium complex, absorbs light and reaches an excited state. rsc.orgnih.gov This excited-state photosensitizer can then act as a one-electron oxidant, accepting an electron from the nitrogen atom of the this compound to form the corresponding radical cation. nih.govbeilstein-journals.org The formation of these radical cation intermediates has been supported by various mechanistic studies, including the use of radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and good hydrogen donors like 1,4-cyclohexadiene, which have been shown to inhibit the reactions. nih.govrsc.org

The oxidation potentials of this compound and its cyclopropyl (B3062369) counterpart, N-cyclopropylaniline, have been found to be similar, which has spurred investigations into the analogous reactivity of cyclobutylanilines in annulation reactions. nih.gov The generation of these odd-electron species is a key step that unlocks the subsequent chemical transformations. nih.govnih.govprinceton.edu

Following the formation of the this compound radical cation, a crucial subsequent step is the ring-opening of the cyclobutyl group. This process is thermodynamically driven by the release of ring strain inherent in the four-membered ring. uark.eduuark.edu The strain energy of cyclobutane (B1203170) is approximately 26.7 kcal/mol, which is comparable to the 27.5 kcal/mol strain energy of cyclopropane (B1198618). uark.eduuark.edu This release of strain provides a significant driving force for the cleavage of a C-C bond within the cyclobutyl ring. nih.govuark.edu

The ring-opening is a β-scission event that occurs adjacent to the newly formed radical cation center on the nitrogen atom. umich.edu This homolytic cleavage results in the formation of a new, more stable intermediate.

The ring-opening of the this compound radical cation leads to the formation of a key intermediate known as a distonic radical cation. nih.govuark.eduuark.educonfex.com In this species, the radical and the cation are located on different atoms and are separated by a carbon chain. uark.eduuark.edu Specifically, the cleavage of the cyclobutyl ring results in a γ-distonic radical cation, where the radical is on a carbon atom and the positive charge resides on the nitrogen atom as part of an iminium ion. beilstein-journals.orguark.eduuark.edu

This distonic radical cation is a bimodal intermediate, possessing both a nucleophilic carbon-centered radical and an electrophilic iminium ion moiety. uark.eduuark.edu This dual reactivity allows for subsequent orthogonal functionalization at two distinct sites within the molecule. uark.eduuark.edu The formation of these distonic radical cation intermediates is a presumed and critical step in many of the observed reactions of N-cyclobutylanilines. nih.govuark.eduuark.educonfex.com

While both N-cyclopropylaniline and this compound undergo ring-opening upon oxidation, the kinetics of these processes differ significantly. The ring-opening of cyclopropyl-containing radicals is generally much faster than that of their cyclobutyl counterparts. nih.gov For instance, the rate constant for the ring-opening of a cyclopropylcarbinyl radical at 20 °C is approximately 7 x 10⁷ s⁻¹, whereas the rate constant for a cyclobutylcarbinyl radical is significantly lower at 1.5 x 10³ s⁻¹. nih.gov Similarly, the ring-opening of the cyclopropyl-n-propylaminyl radical is estimated to have a rate constant greater than 10⁷ s⁻¹ at 25 °C, while the cyclobutyl-n-propylaminyl radical opens at a rate of 1.2 x 10⁵ s⁻¹. nih.gov

This difference in ring-opening rates has implications for the reaction conditions required for subsequent transformations. For example, [3+2] annulations involving N-cyclopropylanilines can proceed at room temperature, whereas the analogous [4+2] annulations with N-cyclobutylanilines often require elevated temperatures (e.g., 50 °C). uark.edu This suggests that the formation of the γ-distonic radical cation from this compound may be a reversible process, favoring the closed-ring amine radical cation form at lower temperatures. uark.edu

Table 1: Comparative Ring-Opening Rate Constants

| Radical Species | Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|

| Cyclopropylcarbinyl radical | 7 x 10⁷ | 20 |

| Cyclobutylcarbinyl radical | 1.5 x 10³ | 20 |

| Cyclopropyl-n-propylaminyl radical | > 10⁷ | 25 |

Formation of Distonic Radical Cation Intermediates

Photoredox-Mediated Annulation and Cycloaddition Pathways

The unique reactivity of the distonic radical cation intermediate derived from this compound has been harnessed in the development of novel annulation and cycloaddition reactions. These transformations, typically mediated by photoredox catalysis, allow for the construction of complex cyclic structures.

A significant application of this compound reactivity is its participation in formal [4+2] annulation reactions with various π-systems, such as alkynes and alkenes. rsc.orgnih.govnih.govnih.govresearchgate.netresearchgate.net These reactions provide a pathway to synthesize substituted six-membered carbocycles, including cyclohexenes, hydrindans, and decalin derivatives. nih.govresearchgate.net

The general mechanism for the [4+2] annulation involves the following key steps:

Single Electron Oxidation: The this compound is oxidized to its radical cation by a photocatalyst. nih.gov

Ring-Opening: The cyclobutyl ring of the radical cation opens to form the distonic radical cation intermediate. nih.gov

Intermolecular Addition: The carbon-centered radical of the distonic intermediate adds to the alkyne or alkene. nih.gov

Intramolecular Cyclization: The resulting vinyl or alkyl radical undergoes an intramolecular addition to the iminium ion, forming the six-membered ring. nih.gov

Catalyst Regeneration: The product radical cation is then reduced to the final product, regenerating the photocatalyst in the process. nih.gov

These [4+2] annulation reactions have been successfully carried out using both homogeneous iridium complexes and heterogeneous self-doped Ti³⁺@TiO₂ photocatalysts. nih.govnih.govresearchgate.net The reactions are generally redox-neutral and exhibit perfect atom economy. nih.govresearchgate.net A variety of substituted N-cyclobutylanilines and both terminal and internal alkynes have been shown to be suitable substrates for this transformation. rsc.orgnih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-cyclopropylaniline |

| 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) |

| 1,4-cyclohexadiene |

| Phenylacetylene |

| 4-tert-Butyl-N-cyclobutylaniline |

| Ethyl acrylate |

| N-arylcyclopropylaniline |

| Cyclohexene (B86901) |

| Hydrindan |

| Decalin |

| N-homoallyl indazole |

| Cyclopropyl bromide |

| (Bromomethyl)cyclopropane |

| (2-phenylcyclopropyl)styrene |

| 1,6-heptadiene |

| 4-penten-1-yl-cyclopropane |

| Bicyclo[2.1.1]hexane |

| Bicyclo[1.1.1]pentane |

| [1.1.1]propellane |

| Bicyclo[1.1.0]butane |

| N-arylindole |

| Styrenyl aniline |

| 4,5-dihydropyrazole |

| N-hydroxypyridine-2-thione carbamate |

| N-aryl-N-cyclopropylamine |

| 3-hydroxy-N-phenylpropanamide |

| Acetanilide |

| N-isopropyl-aniline (N-IPA) |

| Benzocyclobutylaniline |

| 1,4-dihydronaphthalene |

| Naphthalene |

| α-substituted vinyl ketone |

| Benzocyclohexylamine |

| Phenyl allyl sulfone |

| α-CF3-styrene |

| Trimethylsilyl (B98337) cyanide (TMSCN) |

| 2,6-diaminopimelonitrile |

| Aminoalkyne |

| Alkynyl hypervalent iodine(III) reagent |

Regio- and Diastereoselectivity Control

Intermolecular and Intramolecular Cycloaddition Frameworks

The cleavage of the cyclobutyl ring in N-cyclobutylanilines under photoredox catalysis provides a versatile 1,4-diradical synthon for cycloaddition reactions. uark.edu The primary framework explored is the intermolecular [4+2] annulation with π-systems like alkynes and alkenes to form six-membered rings. nih.govrsc.orgsci-hub.se This method allows for the synthesis of highly substituted cyclohexene and cyclohexylamine (B46788) derivatives. rsc.orgrsc.org The reaction tolerates both terminal and internal alkynes, as well as electron-deficient olefins and aryl olefins. rsc.orgresearchgate.net The development of continuous flow technology has been shown to improve the efficiency of these annulations, even enabling reactions with less reactive partners like diynes. sci-hub.se

While intermolecular reactions are prevalent, intramolecular variants are also conceptually significant. The distonic radical cation intermediate generated from this compound is analogous to intermediates in other intramolecular cycloadditions, such as the (5+2) cycloadditions of oxidopyrylium ylides, which are known to occur more readily due to the tethered nature of the reacting partners. illinoisstate.edu Photochemical intramolecular formal (3+2)-cycloadditions have been reported for N-cyclopropylimines bearing a pendant alkene, suggesting the potential for similar intramolecular strategies with this compound derivatives. nih.gov

Comparative Mechanistic Insights with [3+2] Cycloadditions of N-Cyclopropylanilines

A comparison between the cycloadditions of N-cyclobutylanilines and N-cyclopropylanilines reveals distinct mechanistic pathways dictated by the nature of the strained ring. While N-cyclobutylanilines typically undergo formal [4+2] annulations, N-cyclopropylanilines participate in [3+2] cycloadditions. nih.govuark.edu

The key difference lies in the intermediate formed after the initial single-electron oxidation and ring-opening. The cleavage of the three-membered ring in an N-cyclopropylaniline radical cation generates a β-carbon radical iminium ion. nih.gov This 1,3-dipole equivalent then reacts with alkenes or alkynes in a [3+2] fashion to yield five-membered cyclopentane (B165970) or pyrrolidine (B122466) rings. nih.govbeilstein-journals.orgnih.gov This process can be catalyzed by photoredox catalysts like Ru(bpz)₃₂ or electrochemically. nih.govnih.gov

In contrast, the ring-opening of the this compound radical cation produces a 1,4-distonic radical cation, which acts as a synthon for [4+2] cycloadditions. nih.govuark.eduuark.edu The rate of ring-opening is also significantly different; the cyclopropylcarbinyl radical opens much faster than the cyclobutylcarbinyl radical, reflecting the greater ring strain of the cyclopropane ring (27.5 kcal/mol) compared to cyclobutane (26.7 kcal/mol). nih.govuark.eduuark.edu This difference in reactivity and the nature of the resulting intermediate dictates the divergent cycloaddition pathways observed for these two homologous substrates.

Radical Addition and Deconstruction/Refunctionalization Reactions

Beyond cycloadditions, the reactivity of this compound extends to other radical-mediated transformations, including C-H functionalization and strategic deconstruction of the cyclobutyl ring to access other valuable synthons.

Radical α-C–H Cyclobutylation Strategies

This compound itself can be a target product in reactions involving the functionalization of aniline derivatives. A notable strategy is the direct alkylation of α-C–H bonds of N-alkylanilines with strained C-C σ-bonds from bicyclobutane derivatives. thieme-connect.comscispace.com This method, operating through a photoredox mechanism, allows for the synthesis of α-cyclobutyl N-alkylaniline products. thieme-connect.comnih.gov The mechanism involves the oxidative formation of an α-amino radical intermediate from an N-alkylaniline, which then adds to a bicyclo[1.1.0]butane (BCB) derivative. scispace.comresearchgate.net Subsequent single-electron reduction and protonation deliver the α-cyclobutylated aniline product. scispace.com This redox- and proton-neutral process is effective for a range of N-aryl amines, including cyclic derivatives like N-phenylpyrrolidine. scispace.com

Deconstruction/Refunctionalization of N-Cyclobutylanilines for Aminoalkyne Synthesis

A powerful application of this compound chemistry is its use in deconstruction/refunctionalization strategies to synthesize valuable building blocks like aminoalkynes. uark.eduuark.edu Under visible-light photoredox catalysis, N-cyclobutylamides (derived from N-cyclobutylanilines) undergo selective C(sp³)–C(sp³) bond cleavage. sioc.ac.cn This process generates an amidyl radical, which, through a ring-opening event, leads to an intermediate that can be trapped by an alkynylating agent. sioc.ac.cn

Specifically, using alkynyl hypervalent iodine(III) reagents, a sequential ring-opening and distal alkynylation occurs. uark.eduuark.edu The transformation proceeds via a distonic radical cation intermediate. uark.edu This methodology provides access to γ- and δ-aminoalkynes, which are important precursors for nitrogen-containing heterocycles like indolizidines. sioc.ac.cnmdpi.com The reaction is notable as it represents a rare example of aminoalkyne synthesis via a cycloalkylamine deconstruction strategy. uark.eduuark.edu The process can be coupled with the trapping of an intermediate iminium ion by various nucleophiles (e.g., alcohols, thiols, indoles), allowing for diverse functionalization. sioc.ac.cn

Table 2: Scope of Nucleophile Trapping in Aminoalkyne Synthesis from a Cyclobutylamide Precursor Data based on the deconstructive alkynylation of N-cyclobutyl-4-methylbenzamide. sioc.ac.cn

| Nucleophile | Product Type | Yield (%) |

| Methanol | α-Methoxyl aminoalkyne | 75 |

| Water | α-Hydroxyl aminoalkyne | 53 |

| Thiophenol | α-Thioether aminoalkyne | 53 |

| Naphthol | α-Naphthyl aminoalkyne | 71 |

| Indole | α-Indolyl aminoalkyne | 55 |

| TMS-CN | α-Cyano aminoalkyne | 40 |

| NaBH₃CN | Unsubstituted aminoalkyne | 70 |

Multi-Component Reactions Involving N-Cyclobutylanilines

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. slideshare.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.org this compound, as a secondary amine, is a versatile component in several classes of MCRs, where it typically participates following its conversion into a reactive iminium ion intermediate.

The primary role of this compound in these reactions is to serve as the amine component, which, upon reaction with an aldehyde or ketone, forms a key electrophilic intermediate. This intermediate is then intercepted by other components in the reaction mixture, such as isocyanides or activated alkenes, to construct complex molecular scaffolds. The cyclobutyl group on the nitrogen atom can influence the steric and electronic properties of the intermediates, thereby affecting reaction rates and stereoselectivity.

Povarov-Type Reactions for Tetrahydroquinoline Synthesis

The Povarov reaction and its variants represent a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines and related heterocyclic systems. wikipedia.orgsci-rad.com In the context of this compound, an oxidative or redox-neutral Povarov-type reaction can be employed. These reactions typically involve the in-situ generation of an iminium ion from the this compound.

The general mechanism for a redox-neutral annulation begins with the activation of an electron-deficient alkyne by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.orgrsc.org The this compound then attacks the activated alkyne in a Friedel-Crafts-type alkylation at the electron-rich para-position of the aniline ring. This is followed by a rearomatization and protonation sequence. A key rsc.orgacs.org-hydride transfer from the N-cyclobutyl group to the newly introduced side chain generates an iminium ion intermediate. This iminium species then undergoes an intramolecular Mannich-type cyclization to furnish the final poly-substituted tetrahydroquinoline product. rsc.orgrsc.org This cascade process is highly atom-economical and avoids the need for external oxidants. rsc.org

The scope of this transformation has been demonstrated with various N-alkylanilines, providing a strong basis for its application with this compound. The following table illustrates typical yields and conditions for this type of reaction with analogous N-alkylanilines.

| N-Alkylaniline Derivative | Alkyne Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| N,N-dimethylaniline | Ethyl 2-oxo-4-phenylbut-3-ynoate | B(C₆F₅)₃, TMSOTf | DCM | 85 |

| N-ethyl-N-methylaniline | Ethyl 2-oxo-4-phenylbut-3-ynoate | B(C₆F₅)₃, TMSOTf | DCM | 78 |

| N,N-diethylaniline | 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | B(C₆F₅)₃, TMSOTf | DCM | 72 |

| N-methyl-N-propylaniline | Ethyl 2-oxo-4-phenylbut-3-ynoate | B(C₆F₅)₃, TMSOTf | DCM | 81 |

Ugi and Ugi-Type Reactions

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. slideshare.netorganic-chemistry.org While traditionally employing primary amines, the reaction can be adapted for secondary amines like this compound.

When a secondary amine is used, the reaction mechanism proceeds through the formation of an iminium ion from the condensation of this compound and an aldehyde. acs.org This electrophilic iminium ion is then attacked by the nucleophilic carbon of the isocyanide to form a highly reactive nitrilium ion intermediate. youtube.com The carboxylate anion then adds to the nitrilium ion. However, unlike in the classic Ugi reaction with primary amines, the final step is not a Mumm rearrangement. Instead, the resulting intermediate is stable, yielding an α-amino amide product where the nitrogen atom is quaternized or, more commonly, the reaction terminates after the addition of the carboxylate, depending on the exact conditions and substrates. nih.gov Some modern variations utilize aminoboranes to generate the iminium ion under non-acidic conditions, broadening the scope for secondary amines. acs.org

The versatility of the Ugi reaction allows for the creation of diverse peptide-like structures. The use of this compound would introduce a bulky, lipophilic N-substituent, which can be valuable in medicinal chemistry for tuning pharmacokinetic properties.

| Amine | Aldehyde | Isocyanide | Acid/Additive | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | α-Amino amide | 88 |

| Piperidine | Isobutyraldehyde | tert-Butyl isocyanide | Hydrazoic Acid (HN₃) | α-Amino tetrazole | 95 |

| N-Methylbenzylamine | Formaldehyde | Benzyl (B1604629) isocyanide | Formic Acid | α-Amino amide | 75 |

| 1,2,3,4-Tetrahydroisoquinoline | Fluorenone | Cyclohexyl isocyanide | Water | α-Amino amide | 78 |

Passerini-Type Reactions

The classical Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgrsc.org It does not typically involve an amine. However, variants of the Passerini reaction can be designed to incorporate amine-derived components. For instance, a pre-formed iminium ion, generated from this compound and an aldehyde, can act as the electrophilic component in a Passerini-like transformation.

In such a scenario, the isocyanide would add to the iminium ion to form the characteristic nitrilium intermediate. Subsequent trapping of this intermediate by a carboxylate anion would lead to the final product. This pathway effectively constitutes a three-component Ugi-type reaction. scielo.br The mechanism underscores the central role of the iminium ion as a unifying intermediate in many MCRs involving secondary amines.

Catalytic Systems for N Cyclobutylaniline Transformations

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and mild approach for initiating challenging organic transformations. scispace.com These methods rely on photocatalysts that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive intermediates from stable precursors. mdpi.com In the context of N-cyclobutylaniline, photoredox catalysis enables its oxidation to an amine radical cation. This species can subsequently undergo a carbon-carbon bond cleavage of the cyclobutyl ring, driven by ring strain release, to form a distonic radical cation intermediate. scispace.comorganic-chemistry.org This key intermediate, possessing both a radical and a cationic center, can be trapped by various partners to construct structurally diverse cyclic and acyclic molecules under exceptionally mild conditions, often at room temperature. scispace.combyjus.com

Homogeneous photocatalysts, particularly iridium and ruthenium polypyridyl complexes, are mainstays in visible light-mediated organic synthesis due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. mdpi.comnih.gov

The Zheng group reported the first intermolecular [4+2] annulation of N-cyclobutylanilines with alkynes, enabled by an iridium photocatalyst. organic-chemistry.orgmdpi.com In this process, the excited state of the iridium complex oxidizes the this compound via a single-electron transfer, initiating the ring-opening cascade to form a four-carbon synthon that reacts with the alkyne. organic-chemistry.orgwikipedia.org This method is redox-neutral, demonstrates perfect atom economy, and can be applied to both monocyclic and bicyclic N-cyclobutylanilines, reacting with terminal and internal alkynes to produce a variety of amine-substituted cyclohexenes with good to excellent diastereoselectivity. mdpi.comwikipedia.org A typical catalyst for this transformation is Ir(dtbbpy)(ppy)₂, used in low molar concentrations under inert atmosphere. organic-chemistry.org While ruthenium complexes like *Ru(bpy)₃²⁺ are frequently used for generating N-centered radical cations from related compounds like cyclopropylanilines, specific applications in this compound transformations highlight the utility of iridium catalysts. wikipedia.orgorganic-chemistry.org

Table 1: Iridium-Catalyzed [4+2] Annulation of N-Cyclobutylanilines with Alkynes organic-chemistry.orgmdpi.com This is an example table created from textual data; specific yields may vary based on substrates.

| Entry | This compound Substrate | Alkyne Partner | Product Type | Catalyst |

|---|---|---|---|---|

| 1 | N-phenylcyclobutylamine | Phenylacetylene | Amine-substituted cyclohexene (B86901) | Ir(dtbbpy)(ppy)₂ |

| 2 | N-(4-methoxyphenyl)cyclobutylamine | 1-phenyl-1-propyne | Amine-substituted cyclohexene | Ir(dtbbpy)(ppy)₂ |

| 3 | Bicyclic cyclobutylaniline | Ethyl propiolate | Fused cyclohexene derivative | Ir(dtbbpy)(ppy)₂ |

While homogeneous catalysts are highly effective, their cost and the difficulty of separating them from the reaction mixture can be drawbacks. organic-chemistry.org Heterogeneous photocatalysts offer a more sustainable alternative, characterized by their stability, ease of recycling, and lower cost. mdpi.comnih.gov Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst, but its activation typically requires UV light. organic-chemistry.org To overcome this, self-doping TiO₂ with Ti³⁺ ions narrows the band gap, making it active under visible light. organic-chemistry.orgrsc.org

A visible light-mediated heterogeneous [4+2] annulation of N-cyclobutylanilines with alkynes has been successfully developed using self-doped Ti³⁺@TiO₂ as the photocatalyst. organic-chemistry.orgmdpi.combeilstein-journals.org This system provides comparable substrate scope to the homogeneous iridium-catalyzed variant. organic-chemistry.org The self-doped Ti³⁺@TiO₂ is stable under photo-oxidative conditions and can be easily recovered and reused multiple times without a significant loss of catalytic activity. organic-chemistry.orgmdpi.com Interestingly, mechanistic studies suggest this heterogeneous process operates differently from its homogeneous counterpart. The reaction is mediated by singlet oxygen, which is generated via photosensitization of oxygen in the air by the Ti³⁺@TiO₂ catalyst, a process that does not occur with the iridium complex under an inert atmosphere. organic-chemistry.orgbeilstein-journals.org

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis for [4+2] Annulation organic-chemistry.org This table is a representation of findings described in the source literature.

| Feature | Homogeneous System | Heterogeneous System |

|---|---|---|

| Catalyst | Iridium complex (e.g., Ir(dtbbpy)(ppy)₂) | Self-doped Ti³⁺@TiO₂ |

| Atmosphere | Inert (e.g., Nitrogen) | Air |

| Key Intermediate | Distonic radical cation from direct SET | Singlet oxygen |

| Recyclability | Difficult | Trivial, catalyst can be reused >5 times |

| Cost | High | Low |

| Substrate Scope | Good | Comparable to homogeneous |

Organic dyes represent a metal-free alternative to transition metal complexes in photoredox catalysis. rsc.org These catalysts are often inexpensive, and their photophysical properties can be finely tuned through molecular design. In the context of this compound transformations, an organic photocatalyst, QXPT-NPhCN, has been utilized for a formal [4+2] cycloaddition of arylcyclobutylamines with olefins. mdpi.com This method allows for the expedient synthesis of 2-functionalized cyclohexylamines, including those with complex spiro-skeletons. The reaction demonstrates good functional group compatibility and proceeds under mild, metal-free conditions. mdpi.com The development of such organic photocatalysts expands the toolkit for activating this compound and underscores the versatility of photoredox strategies. mdpi.comrsc.org

Utilisation of Heterogeneous Photocatalysts (e.g., Self-Doped Ti3+@TiO2)

Transition Metal-Catalyzed Processes

Beyond photoredox catalysis, classical transition metal-catalyzed reactions are fundamental to C-N bond formation. Methodologies developed by Ullmann (copper-catalyzed) and Buchwald and Hartwig (palladium-catalyzed) are pillars of modern organic synthesis for constructing arylamines. byjus.comwikipedia.orgwikipedia.org These reactions typically involve the cross-coupling of an amine with an aryl halide.

Copper-catalyzed C-N cross-coupling, or the Ullmann condensation, is a long-established method for the N-arylation of amines and other nucleophiles. mdpi.comwikipedia.org Modern protocols often use soluble copper salts with various ligands, allowing reactions to proceed under milder conditions than the classical high-temperature requirements. beilstein-journals.orgrsc.org While these methods are broadly applicable to a range of amines, specific examples detailing the use of this compound as a nucleophilic coupling partner in copper-catalyzed C-N bond-forming reactions are not prominently featured in the surveyed scientific literature.

The Buchwald-Hartwig amination is a versatile and widely adopted palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or pseudohalides. byjus.comwikipedia.org The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a vast array of amines, including secondary amines, with broad functional group tolerance. organic-chemistry.orguwindsor.ca Despite the extensive utility of this reaction, specific reports focusing on the transformation of this compound as a substrate in palladium-catalyzed C-N coupling reactions are not widely documented in the reviewed chemical literature. One study has reported a palladium-catalyzed C-H activation and aryl-aryl coupling of an N-phenylamino[2.2]paracyclophane, a complex derivative of this compound, but this represents a different mode of reactivity than a standard Buchwald-Hartwig amination at the nitrogen atom. organic-chemistry.org

Copper-Catalyzed Methodologies

Organocatalytic and Metal-Free Approaches

Organocatalysis represents a significant paradigm in chemical synthesis, offering pathways to complex molecules without relying on traditional metal-based catalysts. These approaches often provide advantages in terms of cost, toxicity, and sustainability. In the context of this compound transformations, organocatalytic systems, particularly those employing chiral phosphoric acids and N-Heterocyclic Carbenes, are pivotal for achieving high levels of stereocontrol and efficiency in a metal-free environment.

Chiral Phosphoric Acid Catalysis for Asymmetric Transformations

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a vast array of enantioselective transformations. beilstein-journals.orgnih.gov Their utility stems from a unique structural framework, typically based on a BINOL, H₈-BINOL, or SPINOL backbone, which creates a well-defined chiral pocket. nih.gov This distinct environment allows for bifunctional catalysis, where the acidic proton can activate an electrophile while the basic phosphoryl oxygen organizes the nucleophile through hydrogen bonding. This dual activation is crucial for achieving high stereoselectivity in reactions. researchgate.net

In transformations involving aniline (B41778) derivatives, CPAs have proven effective in a variety of reactions, including Povarov, Mannich, and Friedel-Crafts-type reactions. researchgate.netnih.gov For instance, CPAs can catalyze the enantioselective three-component Povarov reaction of anilines, aldehydes, and enecarbamates to produce highly substituted tetrahydroquinolines with excellent diastereo- and enantioselectivity. nih.gov Similarly, cooperative catalysis between ruthenium complexes and CPAs enables the enantioselective insertion of carbenes into the N-H bonds of anilines, providing access to chiral α-aryl glycines with high enantiomeric excess. organic-chemistry.org

While direct studies on this compound are not prevalent, research on structurally analogous N-cyclopropylanilines highlights the potential of CPA catalysis. In one study, a dual catalytic system combining a photoredox catalyst (DPZ) with a chiral phosphoric acid was used for the enantioselective intermolecular [3+2] cycloaddition of N-arylcyclopropylamines with electron-deficient olefins. researchgate.net This method yields valuable cyclopentylamines with high yields and excellent stereoselectivities (up to 96% ee). researchgate.net The proposed mechanism suggests that the CPA protonates an intermediate, guiding the subsequent reaction pathway and controlling the stereochemical outcome. researchgate.net This approach demonstrates the capability of CPAs to control the stereochemistry of reactions involving N-alkylanilines.

| Reaction Type | Substrates | Catalyst System | Product Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| N-H Bond Insertion | Anilines, Phenyl diazoacetates | Ruthenium complex + CPA | α-Aryl Glycines | Good | Up to 96% ee | organic-chemistry.org |

| [3+2] Photocycloaddition | N-Arylcyclopropylamines, Acrylates | DPZ (photocatalyst) + CPA | Cyclopentylamines | Up to 92% | Up to 96% ee, >20:1 dr | researchgate.net |

| Three-Component Povarov Reaction | Anilines, Aldehydes, Enecarbamates | CPA | cis-4-Aminotetrahydroquinolines | High | Up to >99% ee, >95% ds | nih.gov |

| Atroposelective Electrophilic Amination | Diaryl anilines, Azodiformates | CPA | Axially Chiral Diaryl Compounds | Excellent | Excellent | rsc.org |

Advanced Analytical and Computational Methodologies in N Cyclobutylaniline Research

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of N-cyclobutylaniline and its reaction products. High-resolution techniques offer detailed information on connectivity, stereochemistry, and the electronic properties of molecules. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. msu.edu One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of protons and carbons within the molecule. researchgate.net For instance, in the analysis of products from [4+2] annulation reactions, the regiochemistry of the resulting amine-substituted cyclohexenes is routinely assigned using 2D NMR spectroscopy. nih.gov

Two-dimensional (2D) NMR techniques are critical for unambiguously determining complex molecular structures. researchgate.net Experiments such as the Attached Proton Test (APT) differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is information not fully available from standard ¹³C NMR or Distortionless Enhancement by Polarization Transfer (DEPT) experiments. nanalysis.com The correlation signals in 2D spectra like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the complete bonding framework and confirm the formation of new cyclic and acyclic motifs derived from this compound. researchgate.netnanalysis.com These methods have been pivotal in confirming the structures of various amine-substituted cyclohexenes and products of difunctionalization reactions. uark.edunih.gov

| NMR Experiment | Type | Information Obtained | Relevance to this compound |

|---|---|---|---|

| ¹H NMR | 1D | Provides information on the chemical environment, number, and coupling of protons. | Identifies aromatic, aliphatic, and N-H protons; helps determine substitution patterns. |

| ¹³C NMR / APT | 1D | Identifies the number of chemically distinct carbons and their type (CH₃, CH₂, CH, Cq). nanalysis.com | Confirms the carbon skeleton of starting materials and products. |

| COSY | 2D | Shows proton-proton (¹H-¹H) correlations through bonds. | Establishes connectivity between adjacent protons, crucial for mapping out the cyclobutyl and aniline (B41778) fragments. |

| HSQC | 2D | Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). | Assigns specific proton signals to their corresponding carbon signals. |

| HMBC | 2D | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlation). researchgate.net | Key for determining the regiochemistry of annulation products by connecting different molecular fragments. nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. bruker.com In the context of this compound research, EPR is crucial for studying the single-electron transfer (SET) processes that initiate many of its key reactions. uark.edu Upon oxidation, this compound forms a nitrogen-centered radical cation. uark.edu This radical cation can exist in a closed form or undergo C-C bond cleavage of the cyclobutyl ring to form a γ-distonic radical cation, which possesses both a radical and a spatially separated cationic center. uark.edu

EPR studies have been employed to investigate these transient radical intermediates. For example, at 23 °C, EPR analysis confirmed that the amine radical cation of a cyclobutylaniline primarily exists in its closed form rather than the ring-opened distonic radical cation, explaining the need for higher temperatures for certain annulation reactions compared to its N-cyclopropylaniline homolog. uark.edu In other mechanistic studies, EPR trapping experiments are used to indirectly observe the generation of radical species during a photochemical cycle. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental in photochemical research involving this compound, as the absorption of light is the first principle of photochemistry. msu.edu This technique is used to characterize the electronic transitions within the molecule and its derivatives. The UV-Vis spectrum of this compound and related compounds informs the selection of appropriate photocatalysts and light sources for initiating reactions. acs.org For example, visible light-mediated reactions require the system (photocatalyst or substrate complex) to absorb light in the visible range (400-800 nm). nih.govmsu.edu

Transient absorption spectroscopy, a time-resolved UV-Vis technique, can be used to detect and characterize short-lived intermediates like the this compound radical cation. acs.org Studies on the closely related N-methyl-N-cyclopropylaniline radical cation have identified a transient absorbance maximum around 480-495 nm. acs.org Furthermore, UV-Vis spectroscopy is essential for quantitative analyses, such as determining the quantum yield of a photochemical reaction by monitoring the change in absorbance of a reactant or product over time upon irradiation. rsc.org

| Compound | Technique | Observed Species | Key Finding (λmax) |

|---|---|---|---|

| N-Cyclopropylaniline (analog) | Transient Absorption Spectroscopy | Radical Cation (CPA•+) | ~495 nm acs.org |

| N-Methyl-N-cyclopropylaniline (analog) | Laser Flash Photolysis (LFP) | Radical Cation | ~480 nm acs.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives and the products of their reactions. ntu.edu.sg High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. ntu.edu.sg

In the study of this compound reactions, such as the [4+2] annulation with alkynes, MS is used to confirm the mass of the expected cyclohexene (B86901) products. nih.gov Gas chromatography coupled with mass spectrometry (GC/MS) is also a common method for analyzing reaction mixtures, separating components before their detection by MS. researchgate.netscispace.com The fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to distinguish between isomers and elucidate the structure of unknown products. researchgate.netnih.gov This is particularly useful in analyzing the outcomes of complex multi-component reactions where several products might be formed. uark.edu

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. numberanalytics.com This technique provides definitive proof of molecular connectivity, regiochemistry, and absolute stereochemistry. chemistrysteps.comlibretexts.org In the study of this compound chemistry, where reactions can generate complex products with multiple stereocenters, X-ray analysis is invaluable.

For example, the regiochemistry of annulation products formed from unsymmetrical alkynes and the diastereoselectivity of reactions forming hydrindan and decalin derivatives have been unequivocally confirmed by single-crystal X-ray diffraction. nih.gov In a visible-light-enabled [4+2] cycloaddition, the structure of a resulting functionalized cyclohexylamine (B46788) derivative was unambiguously determined via X-ray analysis, confirming the connectivity and relative stereochemistry of the product. rsc.org This technique provides the ultimate confirmation that complements the structural hypotheses derived from other methods like NMR. nih.govrsc.org

| Parameter | Description | Example Value/Information |

|---|---|---|

| CCDC Number | Cambridge Crystallographic Data Centre deposition number. | 2321838 rsc.org |

| Crystal System | One of the seven crystal systems (e.g., triclinic, monoclinic). | Triclinic mdpi.com |

| Space Group | Describes the symmetry of the crystal. | P-1 mdpi.com |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. mdpi.com | Defines the fundamental repeating unit of the crystal. |

| Purpose | Reason for the analysis. | Unambiguous confirmation of molecular structure and stereochemistry. nih.govrsc.org |

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Analysis

Computational Chemistry for Theoretical Insights

Computational chemistry provides a powerful theoretical framework to complement experimental findings in this compound research. physics.gov.az By solving the equations of quantum mechanics, these methods can predict molecular structures, properties, and reaction energetics. mdpi.com Density Functional Theory (DFT) is a commonly used method to gain insights into reaction mechanisms that are difficult to probe experimentally. researchgate.net

For this compound, computational studies can model the single-electron oxidation process and the subsequent ring-opening of the cyclobutyl group to form the distonic radical cation. uark.edu These calculations help rationalize the reactivity and regioselectivity observed in annulation reactions by comparing the energies of different possible transition states and intermediates. researchgate.net For example, theoretical calculations can explain why one regioisomer is favored over another in reactions with unsymmetrical alkynes by evaluating the stability of the potential vinyl radical intermediates. nih.gov Furthermore, computational models can predict molecular properties such as the topological polar surface area (TPSA) and the partition coefficient (LogP), which are useful in understanding the physical characteristics of this compound derivatives. chemscene.com The synergy between computational predictions and experimental results accelerates the development of new synthetic methods and deepens the fundamental understanding of reaction pathways. mit.edu

| Property | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Relates to polarity and ability to form hydrogen bonds. |

| LogP | 3.4135 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Acceptors | 1 | Number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of molecules like this compound. mpg.dewikipedia.org This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wave function. mpg.descispace.com DFT is, in principle, an exact theory of electronic structure, making it a powerful tool for understanding chemical systems. scispace.com Its computational feasibility for large systems has made it a popular choice among chemists. mpg.dewikipedia.org

In the context of this compound research, DFT calculations are employed to predict its geometry, structural properties, and reactivity. nih.gov Functionals like B3LYP are commonly used for their accuracy in predicting molecular structures and thermochemical properties. scirp.org Through DFT, global and local reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions. nih.govscirp.org For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into electron delocalization and transport, which are crucial for activities like non-linear optical (NLO) properties. nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular reactivity. nih.gov Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, help in forecasting the reactive sites for both electrophilic and nucleophilic attacks by visualizing the electrostatic potential across the molecule. scirp.org While DFT is highly effective, it's also important to analyze potential disagreements and uncertainties in its predictions to ensure reliable reactivity modeling. chemrxiv.org

| Descriptor | Description | Significance in this compound Research |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack; relates to oxidation potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org |

Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Dynamics

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that models the time evolution of a system of atoms and electrons by calculating the forces on the nuclei from the electronic structure, which is solved "on-the-fly" using quantum mechanical methods. youtube.commdpi.com This approach avoids the need for pre-parameterized force fields, allowing for the simulation of chemical reactions, bond breaking/formation, and other complex dynamic events with high accuracy. mdpi.com AIMD simulations, particularly Born-Oppenheimer Molecular Dynamics, use the gradients of the potential energy surface, calculated via quantum chemistry, as the forces that propagate the nuclei through time according to Newton's laws. youtube.com

For reactions involving this compound, AIMD can provide a detailed, time-resolved picture of the reaction mechanism. nih.gov It is especially valuable for studying reaction dynamics in explicit solvent, where the surrounding solvent molecules are also treated explicitly at a quantum mechanical level. nih.gov This methodology can be used to compute free energy surfaces for reaction pathways, helping to distinguish between different mechanisms, such as the SN1/SN2 continuum. nih.gov By tracking the trajectories of all atoms during a reaction, AIMD allows for the direct observation of dynamic events, such as the lifetime of reactive intermediates and the precise sequence of bond cleavage and formation. nih.govrsc.org The time step of the simulation is a critical parameter and must be small enough (on the order of femtoseconds) to accurately capture the fastest molecular motions, like bond vibrations. youtube.com

Modeling of Intermediate Species and Transition States

Understanding a chemical reaction requires not just knowing the reactants and products, but also characterizing the transient species that exist along the reaction pathway, namely intermediates and transition states. youtube.comlibretexts.org A reaction intermediate is a relatively stable molecule that exists in a valley on the reaction energy diagram, whereas a transition state is a high-energy, unstable configuration at the peak of an energy barrier. youtube.comlibretexts.org

In the context of this compound chemistry, computational modeling is essential for elucidating the structure and energetics of these fleeting species. For example, in photoredox-catalyzed reactions, this compound can undergo single-electron oxidation to form a key distonic radical cation intermediate. uark.edu This intermediate possesses both a radical and a cationic center that are spatially separated, making it a bimodal reactive species. uark.edu Computational methods, such as DFT, are used to calculate the optimized geometries and energies of such intermediates and the transition states leading to their formation and subsequent reactions. researchgate.net For instance, in the [4+2] annulation of N-cyclobutylanilines, modeling helps to understand the ring-opening of the cyclobutyl group following oxidation, a key step in the reaction cascade. uark.edunih.gov The rate-determining step of a multi-step reaction is the one with the highest energy transition state. libretexts.org Identifying these structures is crucial for rationalizing reaction outcomes and designing more efficient synthetic routes.

Theoretical Analysis of Photoredox Potentials and Energy Landscapes

The oxidation potential of this compound is a critical parameter for its participation in photoredox reactions. Experimental measurements have shown its oxidation potential to be similar to that of N-cyclopropylaniline, suggesting its suitability for photooxidation to generate a reactive amine radical cation. nih.gov Specifically, the oxidation peak potential of 4-tert-butyl-N-cyclobutylaniline was measured at +0.8 V vs. SCE. nih.gov Theoretical methods can complement these experiments by calculating redox potentials and correlating them with electronic properties like HOMO energy. researchgate.net

Computational chemistry allows for the detailed mapping of the potential energy surface for the entire catalytic cycle. This includes the initial photoexcitation of the catalyst, electron transfer to or from the substrate (this compound), the subsequent chemical steps of the resulting radical cation (such as C-C bond cleavage), and the final product formation and catalyst regeneration. uark.eduresearchgate.net For the [4+2] annulation of cyclobutylanilines with alkynes, this analysis reveals how the initial photooxidation leads to the formation of an amine-substituted cyclohexene in a redox-neutral, atom-economical process. nih.govnih.gov Understanding these energy landscapes helps in optimizing reaction conditions and predicting the feasibility of new transformations. researchgate.net

| Parameter | Value/Species | Significance |

|---|---|---|

| Substrate | This compound | Undergoes photooxidation to initiate the reaction cascade. nih.gov |

| Oxidation Potential | +0.8 V (vs. SCE) for 4-tert-butyl-N-cyclobutylaniline | Determines the feasibility of single-electron transfer with a given photocatalyst. nih.gov |

| Photocatalyst | e.g., Ir(dtbbpy)(ppy)2 | Absorbs visible light and initiates the electron transfer process. nih.gov |

| Key Intermediate | This compound radical cation | Undergoes ring-opening via C-C bond cleavage. nih.govresearchgate.net |

| Overall Transformation | [4+2] Annulation with alkynes | Forms structurally diverse amine-substituted cyclohexenes. nih.gov |

Application of Machine Learning in Reaction Discovery and Optimization

The intersection of machine learning (ML) and chemistry is rapidly accelerating the discovery and optimization of chemical reactions. cas.orgrsc.org ML algorithms can analyze vast datasets of chemical reactions to identify patterns and build predictive models, offering a powerful alternative to traditional, resource-intensive experimental screening. beilstein-journals.orgnih.gov

In the study of reactions involving this compound and related compounds, ML can be applied in several ways. One key application is the prediction of reaction performance, such as yield or selectivity. beilstein-journals.org For example, an ML model, like a random forest algorithm, can be trained on data from high-throughput experiments to predict the outcome of C-N cross-coupling reactions. nih.gov These models use descriptors derived from the reactants, catalysts, and solvents to make predictions, significantly outperforming simple linear regression models. nih.gov

Furthermore, ML can guide the optimization of reaction conditions. beilstein-journals.org Instead of exploring the multidimensional space of reaction parameters (temperature, solvent, catalyst, etc.) manually, ML algorithms can suggest optimal conditions to maximize a desired outcome. beilstein-journals.org This approach has been integrated with robotic platforms to create "self-driving" laboratories that can autonomously discover and optimize new synthetic methods. beilstein-journals.org As the field advances, ML models are increasingly being used not only to interpolate within known data but also to extrapolate and discover novel reactions and molecules with desired properties, revolutionizing the process of chemical discovery. nih.gov

Applications of N Cyclobutylaniline Derivatives in Complex Organic Synthesis

Synthesis of Diverse Cyclohexylamine (B46788) Derivatives and Carbocycles

The ring-opening of N-cyclobutylanilines provides a powerful method for constructing highly substituted cyclohexylamine frameworks and related carbocyclic systems. This approach often proceeds through radical intermediates, enabling a range of selective transformations.

Stereoselective Construction of Functionalized Cyclohexylamines

A notable application of N-cyclobutylanilines is in the stereoselective synthesis of functionalized cyclohexylamine derivatives. nih.govrsc.orgrsc.org An unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, facilitated by photoredox catalysis, has been developed to access these structures. nih.govrsc.orgrsc.org This method offers a pathway to highly functionalized cyclohexylamine derivatives that are otherwise difficult to obtain, yielding moderate to good yields with excellent diastereoselectivities. nih.govrsc.orgrsc.org The reaction is characterized by its full atom economy, broad functional-group compatibility, and mild reaction conditions, all within a redox-neutral process. nih.govrsc.org

The proposed mechanism involves a single-electron oxidation of the benzocyclobutylamine to form a benzyl (B1604629) radical iminium ion intermediate through an intramolecular ring-opening. nih.govrsc.org This radical species then adds to an alkene, and a subsequent ring-closing step forms the cyclohexylamine ring. nih.govrsc.org The stereoselectivity of this process is a key feature, allowing for the construction of complex backbones with controlled stereochemistry. nih.govrsc.org For instance, the use of chiral phosphoric acids as catalysts has been explored to achieve enantiocontrol through hydrogen-bonding interactions. nih.govrsc.org

| Substrate (N-cyclobutylaniline derivative) | Reaction Partner | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (dr) |

| This compound | α-substituted vinylketone | Photoredox catalyst, visible light | Functionalized cyclohexylamine | Moderate to Good | 13:1 to >20:1 nih.gov |

| Methoxy-substituted this compound | α-substituted vinylketone | Photoredox catalyst, visible light | Methoxy-substituted cyclohexylamine | 31-60% nih.gov | >20:1 nih.gov |

| Benzyloxy-substituted this compound | α-substituted vinylketone | Photoredox catalyst, visible light | Benzyloxy-substituted cyclohexylamine | Moderate nih.gov | 13:1 nih.gov |

| Dimethoxy-substituted this compound | α-substituted vinylketone | Photoredox catalyst, visible light | Dimethoxy-substituted cyclohexylamine | Moderate nih.gov | 15:1 nih.gov |

Formation of Polycyclic Systems (e.g., Hydrindan and Decalin Derivatives)

The synthetic utility of N-cyclobutylanilines extends to the formation of more complex polycyclic systems, such as hydrindan and decalin derivatives. These structures are prevalent in many natural products and bioactive molecules. The [4+2] annulation strategy, initiated by the photoredox-catalyzed ring-opening of N-cyclobutylanilines, serves as a key method for accessing these fused ring systems. uark.edu

By carefully selecting the reaction partners and conditions, the initially formed six-membered ring can be part of a larger, fused architecture. This approach leverages the reactivity of the distonic radical cation intermediate generated from the this compound. uark.edu The versatility of this method allows for the synthesis of amine-substituted six-membered carbocycles that can be further elaborated into complex polycyclic frameworks. researchgate.net

Preparation of Nitrogen-Containing Heterocyclic Scaffolds

Beyond carbocycles, this compound derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These heterocycles are of significant interest due to their widespread presence in pharmaceuticals and natural products.

Synthesis of Polysubstituted Piperidines

Piperidines are a common structural motif in many small-molecule drugs. nih.govnih.gov While numerous methods exist for their synthesis, the construction of polysubstituted piperidines remains a challenge. nih.gov this compound derivatives can be employed in radical [4+2] cycloaddition reactions to generate densely substituted piperidines that are not readily accessible through other means. nih.govresearchgate.net These reactions often exhibit high modularity, atom economy, and diastereoselectivity under metal-free conditions. nih.govresearchgate.net The process is believed to proceed through the ring-opening of an azetidine (B1206935) intermediate, which is the rate-limiting step. nih.gov

Access to Pharmaceutically Significant Nitrogen Heterocycles

The application of this compound derivatives provides a pathway to a range of pharmaceutically significant nitrogen heterocycles. nuph.edu.ua The versatility of these building blocks allows for their incorporation into various synthetic strategies aimed at producing complex molecules with potential biological activity. mdpi.com For example, derivatives of N-acyl thiourea (B124793) containing heterocyclic rings have been synthesized and show promise as antimicrobial and antioxidant agents. mdpi.com The ability to generate diverse amine-substituted cyclic motifs from easily prepared starting materials under mild conditions highlights the importance of this class of compounds in medicinal chemistry. uark.edu

| Starting Material | Reaction Type | Product Heterocycle | Potential Pharmaceutical Application |

| This compound derivative | Radical [4+2] Cycloaddition | Polysubstituted Piperidine | Various (common drug scaffold) nih.govnih.gov |

| This compound derivative | Multicomponent reaction | α-Cyano Pyrrolidine (B122466) | Inhibitors of enzymes like FAP uark.edunih.gov |

| N-Aryl Cyclobutylamine (B51885) | Photochemical [4+2] Cycloaddition | N-Arylaminocycloalkyl compound | Bioactive molecule synthesis researchgate.net |

Formation of α-Cyano Pyrrolidines

The synthesis of α-cyano pyrrolidines represents another important application of this compound chemistry. uark.edu These structures are valuable in medicinal chemistry, with some derivatives showing inhibitory activity against enzymes like fibroblast activation protein (FAP). nih.gov A difunctionalization of N-cyclobutylanilines has been achieved through a multicomponent reaction involving a nucleophile, such as trimethylsilyl (B98337) cyanide, and a radical acceptor. uark.edu This method allows for the synthesis of structurally important α-cyano pyrrolidines, often with the creation of a quaternary carbon center at the α-position of the pyrrolidine ring. uark.edu

Generation of Other Structurally Diverse Organic Motifs

The reactivity of this compound derivatives extends beyond the formation of simple annulation products, enabling access to a variety of other valuable organic structures. The key to this versatility is often a visible-light-induced single-electron oxidation of the aniline (B41778), which generates a distonic radical cation intermediate. uark.edu This intermediate possesses both a nucleophilic carbon radical and an electrophilic iminium ion, allowing for a range of subsequent reactions. uark.edu

The functionalized cyclohexylamine derivatives produced from the photocatalyzed [4+2] cycloaddition of N-cyclobutylanilines serve as valuable precursors for other important structural motifs, including amino alcohols and cyclobutenes. nih.govrsc.org The synthetic utility of the primary cycloaddition products can be extended through further transformations.

For instance, the annulation product obtained from the reaction of N-cyclobutyl aniline and an α-substituted vinylketone can be further elaborated. nih.gov These synthetic applications highlight the role of N-cyclobutylanilines in accessing not just six-membered rings, but also in providing a pathway to other functionalized molecules that would be challenging to synthesize through other methods. nih.govrsc.org The development of these protocols provides a facile route to highly functionalized molecules from readily available starting materials. nih.gov

Table 1: Representative Substrates in the Synthesis of Functionalized Cyclohexylamine Derivatives nih.govrsc.org

| This compound Substrate | α,β-Unsaturated Ketone Substrate | Product Yield | Diastereomeric Ratio (dr) |

| N-cyclobutyl aniline (methoxy-substituted) | α-benzyl substituted vinylketone | 75% | >20:1 |

| N-cyclobutyl aniline (unsubstituted) | α-benzyl substituted vinylketone | 60% | 13:1 |

| N-cyclobutyl aniline (benzyloxy-substituted) | α-benzyl substituted vinylketone | 31% | >20:1 |

| N-cyclobutyl aniline (dimethoxy-substituted) | α-benzyl substituted vinylketone | 58% | >20:1 |

A novel synthetic methodology has been developed for the synthesis of aminoalkynes utilizing various N-substituted cyclobutane (B1203170) substrates. uark.edu This process involves a sequential visible-light-assisted ring-opening followed by a distal alkynylation using alkynyl hypervalent iodine(III) reagents. uark.edu The transformation is mediated by an in situ-generated distonic radical cation intermediate, which possesses a resonance-stabilized iminium ion site that facilitates the formation of various pharmaceutically significant nitrogen heterocycles. uark.edu This method showcases the deconstruction and refunctionalization of the cyclobutane ring to install an alkyne group, significantly increasing molecular complexity.

The unique bimodal reactivity of the distonic radical cations generated from N-cyclobutylanilines has been exploited in their difunctionalization with isocyanides. uark.edu This reaction leads to the formation of both symmetrical and unsymmetrical N-substituted 2,6-diaminopimelonitriles. uark.edu This transformation represents a significant synthetic achievement, as it successfully leverages the ambivalent reactivities of both the distonic radical cation intermediate and the isocyanide reagent. uark.edu The reaction proceeds under photoredox catalysis, demonstrating a novel approach to constructing these complex diamino compounds. uark.edu

Production of Aminoalkynes

This compound as a Strategic Four-Carbon Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The development of methods that utilize the C-C bond cleavage of cyclobutylanilines has firmly established this compound as a strategic four-carbon synthon in organic synthesis. nih.gov

Visible light photoredox catalysis enables the [4+2] annulation of cyclobutylanilines with alkynes, a process that greatly expands the utility of cyclobutanes in synthesis. nih.gov In this reaction, the cyclobutylaniline effectively acts as a four-carbon building block that combines with a two-carbon alkyne to form a six-membered ring. nih.gov This is particularly noteworthy because the ring opening of cyclobutanes is generally more challenging than that of their three-membered cyclopropane (B1198618) counterparts, despite having nearly identical strain energies. nih.gov The success of this methodology relies on the photooxidation of the aniline to an amine radical cation, which facilitates the cleavage of the cyclobutyl ring. nih.gov

This strategy has been successfully applied to both monocyclic and bicyclic cyclobutylanilines, which react with terminal and internal alkynes to produce a wide array of amine-substituted cyclohexenes. nih.gov The reaction is characterized by its redox neutrality and perfect atom economy, making it an efficient and environmentally conscious synthetic method. nih.gov The ability to overcome the general reluctance of cyclobutanes to undergo ring cleavage opens up new avenues for constructing complex carbocyclic frameworks. nih.gov

Future Directions and Emerging Research Opportunities in N Cyclobutylaniline Chemistry

Development of Novel and Sustainable Catalytic Platforms

The development of environmentally friendly and economically viable catalytic systems is a central theme in the future of N-cyclobutylaniline chemistry. Traditional methods often rely on expensive and hazardous reagents, prompting a shift towards more sustainable alternatives.

Key areas of focus include:

Transition Metal Catalysis: While established, research continues to refine transition metal-based catalysts for improved efficiency and selectivity in reactions involving this compound. The use of earth-abundant metals like copper is gaining traction as a cost-effective alternative to precious metals like gold and silver for reactions such as oxidative dimerization of arylamines. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. uark.edu This approach offers mild reaction conditions, often at room temperature, and avoids the need for harsh reagents. uark.edu For this compound, photoredox catalysis facilitates unique reactions like [4+2] annulations with alkynes, opening pathways to complex cyclic amines. researchgate.netrsc.orgnih.gov